molecular formula C6H4BClF4N2 B1594681 3-Chlorobenzenediazonium tetrafluoroborate CAS No. 456-39-3

3-Chlorobenzenediazonium tetrafluoroborate

Cat. No.: B1594681
CAS No.: 456-39-3
M. Wt: 226.37 g/mol
InChI Key: LCEJXKGRCHEHOK-UHFFFAOYSA-N
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Description

3-Chlorobenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C6H4ClN2BF4. It is a diazonium salt, which is a class of compounds characterized by the presence of a diazonium group (N2+) attached to an aromatic ring. This compound is widely used in organic synthesis, particularly in the preparation of azo compounds and other aromatic derivatives.

Preparation Methods

3-Chlorobenzenediazonium tetrafluoroborate is typically prepared through a diazotization reaction. The process involves the reaction of 3-chloroaniline with nitrous acid in the presence of hydrochloric acid to form the diazonium salt. The resulting diazonium chloride is then treated with tetrafluoroboric acid to yield this compound .

Synthetic Route::
  • Diazotization Reaction::
    • 3-Chloroaniline reacts with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form 3-chlorobenzenediazonium chloride.
    • Reaction: C6H4ClNH2 + HNO2 + HCl → C6H4ClN2+Cl- + 2H2O
  • Formation of Tetrafluoroborate Salt::
    • The diazonium chloride is then treated with tetrafluoroboric acid to form this compound.
    • Reaction: C6H4ClN2+Cl- + HBF4 → C6H4ClN2+BF4- + HCl

Chemical Reactions Analysis

3-Chlorobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:

  • Substitution Reactions::
    • The diazonium group can be replaced by other groups such as halides, hydroxyl, and cyano groups through reactions like the Sandmeyer reaction.
    • Example: C6H4ClN2+BF4- + CuCl → C6H4ClCl + N2 + BF3
  • Coupling Reactions::
    • It reacts with aromatic compounds to form azo compounds, which are widely used as dyes.
    • Example: C6H4ClN2+BF4- + C6H5OH → C6H4ClN=N-C6H4OH + BF3
  • Reduction Reactions::
    • The diazonium group can be reduced to form the corresponding aromatic amine.
    • Example: C6H4ClN2+BF4- + H3PO2 → C6H4ClNH2 + N2 + BF3

Scientific Research Applications

3-Chlorobenzenediazonium tetrafluoroborate has several applications in scientific research:

  • Organic Synthesis::
    • It is used in the synthesis of azo compounds, which are important intermediates in the production of dyes, pigments, and pharmaceuticals.
  • Material Science::
    • The compound is used in the preparation of functional materials with unique structural properties, such as intramolecular hydrogen bonds and tautomeric equilibrium.
  • Analytical Chemistry::
    • It is employed in various analytical techniques to study reaction mechanisms and product distributions influenced by environmental factors.

Mechanism of Action

The mechanism of action of 3-chlorobenzenediazonium tetrafluoroborate involves the formation of a highly reactive diazonium ion (N2+). This ion can undergo various substitution and coupling reactions, leading to the formation of different aromatic derivatives. The reactivity of the diazonium ion is influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring, which can affect the reaction rates and product distributions.

Comparison with Similar Compounds

3-Chlorobenzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as benzenediazonium tetrafluoroborate and 4-nitrobenzenediazonium tetrafluoroborate. These compounds share similar reactivity patterns but differ in their substituents, which can influence their chemical behavior and applications .

Similar Compounds::
  • Benzenediazonium tetrafluoroborate::
    • Molecular Formula: C6H5N2BF4
    • Used in the synthesis of various aromatic compounds .
  • 4-Nitrobenzenediazonium tetrafluoroborate::
    • Molecular Formula: C6H4N3O2BF4
    • Used in the preparation of nitro-substituted aromatic compounds .
  • 2,4-Dichlorobenzenediazonium tetrafluoroborate::
    • Molecular Formula: C6H3Cl2N2BF4
    • Used in the synthesis of dichloro-substituted aromatic compounds .

Properties

IUPAC Name

3-chlorobenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN2.BF4/c7-5-2-1-3-6(4-5)9-8;2-1(3,4)5/h1-4H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEJXKGRCHEHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC(=C1)Cl)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883385
Record name Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1)
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Molecular Weight

226.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-39-3
Record name Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1)
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Record name Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1)
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Record name Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1)
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Record name Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1)
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Record name 3-chlorobenzenediazonium tetrafluoroborate
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Synthesis routes and methods I

Procedure details

3-Chloroaniline (2.0 g) was dissolved in a mixed solvent of water (30 ml) and concentrated hydrochloric acid (3.5 ml), and sodium nitrite (1.30 g) was added under ice cooling to stir the mixture for 10 minutes. After concentrated hydrochloric acid (5.3 ml) and sodium tetrafluoroborate (6.90 g) were added to the reaction mixture to stir the mixture for 30 minutes under ice cooling, precipitate was collected by filtration and washed with water, methanol and diethyl ether to obtain the title compound (2.63 g). This compound was used in the next reaction as it was.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
5.3 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Chloroaniline (2.0 g) was dissolved in a solvent mixture of water (30 mL) and concentrated HCl (3.5 mL), and sodium nitrite (1.30 g) was added thereto under ice cooling, followed by stirring for 10 minutes. To the resultant mixture were added concentrated HCl (5.3 mL) and sodium tetrafluoroborate (6.90 g), followed by stirring for 30 minutes under ice cooling. The precipitate was collected by filtration, and was washed with water, methanol, and diethyl ether, to thereby give the title compound (2.63 g). The compound was directly used for the next reaction.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
5.3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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